N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole core, a hydroxy group, and a methoxyphenoxyacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the bromination of 2-methylindole to obtain 5-bromo-2-methylindole. This intermediate is then subjected to hydroxylation to introduce the hydroxy group at the 2-position .
The next step involves the formation of the imino group by reacting the hydroxylated indole with an appropriate amine. Finally, the methoxyphenoxyacetamide moiety is introduced through a coupling reaction with 4-methoxyphenoxyacetic acid under suitable conditions, such as the presence of a coupling agent like thionyl chloride and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under oxidative conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its bioactive properties, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide is likely related to its ability to interact with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and hydroxy groups may enhance binding affinity and specificity, while the methoxyphenoxyacetamide moiety could influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxy-1-methylindole: Lacks the imino and methoxyphenoxyacetamide moieties.
2-hydroxy-1-methylindole: Lacks the bromine atom and the methoxyphenoxyacetamide moiety.
N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide: Lacks the bromine atom
Uniqueness
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both the bromine atom and the methoxyphenoxyacetamide moiety. These structural features may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-22-15-8-3-11(19)9-14(15)17(18(22)24)21-20-16(23)10-26-13-6-4-12(25-2)5-7-13/h3-9,24H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXDMHZDPUJKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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